
Nitrato de magnesio hexahidratado
Descripción general
Descripción
Magnesium nitrate hexahydrate is a chemical compound composed of magnesium, nitrogen, and oxygen atoms. It is a white crystalline solid that is highly soluble in water. Magnesium nitrate hexahydrate is a widely used chemical in both industrial and scientific applications. It is used in the manufacture of fertilizers, explosives, and pharmaceuticals, as well as in laboratory experiments. In addition, magnesium nitrate hexahydrate is also used in the treatment of magnesium deficiency.
Aplicaciones Científicas De Investigación
Materiales de almacenamiento de energía
Nitrato de magnesio hexahidratado: se utiliza en el desarrollo de materiales de cambio de fase (PCMs), que son críticos para el almacenamiento de energía. Los PCM absorben y liberan energía térmica durante el proceso de fusión y solidificación a temperaturas específicas. Una aplicación notable es en la preparación de una mezcla eutéctica con nitrato de litio, que se ha demostrado que tiene una temperatura de cambio de fase adecuada y un alto valor de calor latente. Esto lo convierte en un excelente candidato para sistemas de calefacción limpia solar .
Análisis estructural de soluciones acuosas
El compuesto juega un papel significativo en el análisis estructural de soluciones acuosas. Los investigadores han combinado la difracción de rayos X con cálculos teóricos para estudiar la estructura de las soluciones acuosas de nitrato de magnesio. Esta investigación es fundamental para comprender los efectos específicos de los iones y la estructura de la solución, lo cual es esencial para construir modelos termodinámicos macroscópicos .
Agricultura
En agricultura, This compound se utiliza como fertilizante debido a su alto contenido de nitrógeno y magnesio. Proporciona una fuente fácilmente disponible de magnesio, que es un nutriente vital para el crecimiento de las plantas, especialmente en suelos deficientes en magnesio .
Industria química
La industria química emplea this compound en varios procesos. Sirve como catalizador en la síntesis de petroquímicos y como intermedio en la producción de otros productos químicos. Su papel en la concentración de ácido nítrico también es notable .
Industria cerámica
En la industria cerámica, el this compound se utiliza como aditivo para mejorar las propiedades físicas de los materiales cerámicos. Actúa como fundente para bajar el punto de fusión, lo que mejora la resistencia y la durabilidad de los productos cerámicos .
Monitoreo ambiental
Este compuesto es fundamental en el monitoreo ambiental, particularmente en la detección de elementos traza como el selenio en muestras de plasma. Su sensibilidad y especificidad lo convierten en una herramienta valiosa en química analítica para el monitoreo de contaminantes ambientales .
Industria de la impresión
El this compound también encuentra aplicación en la industria de la impresión. Se utiliza para preparar tintas y como fijador de color, lo que garantiza la durabilidad y la claridad de los materiales impresos .
Mejora de las propiedades fototérmicas
La adición de grafito expandido a los materiales de cambio de fase eutécticos de this compound-nitrato de litio mejora significativamente sus propiedades fototérmicas. Esta mejora es crucial para aplicaciones en sistemas de energía solar, donde se requiere una absorción eficiente de la luz y almacenamiento de calor .
Mecanismo De Acción
Target of Action
Magnesium nitrate hexahydrate primarily targets water molecules due to its hygroscopic nature . It readily absorbs moisture from the environment, quickly transforming into the hexahydrate form upon exposure to air .
Mode of Action
The compound interacts with its targets (water molecules) through a process known as hydration. This interaction results in the formation of hydrated magnesium ions and nitrate ions . When heated, magnesium nitrate hexahydrate undergoes decomposition, resulting in the formation of magnesium oxide, oxygen, and nitrogen oxides .
Biochemical Pathways
The decomposition of magnesium nitrate hexahydrate can be summarized by the following chemical reaction :
2Mg(NO3)2→2MgO+4NO2+O22 Mg(NO_3)_2 \rightarrow 2 MgO + 4 NO_2 + O_2 2Mg(NO3)2→2MgO+4NO2+O2
This reaction indicates that the compound affects the biochemical pathways involving magnesium, nitrate, and water molecules. The downstream effects include the production of magnesium oxide, nitrogen dioxide, and oxygen .
Pharmacokinetics
The compound is highly soluble in water and moderately soluble in ethanol and ammonia , which facilitates its distribution in aqueous environments.
Result of Action
The primary result of the action of magnesium nitrate hexahydrate is the transformation of the compound into magnesium oxide, nitrogen dioxide, and oxygen upon heating . This transformation is accompanied by the release of heat, making the compound useful in applications that require heat generation, such as in thermal energy storage devices .
Action Environment
The action of magnesium nitrate hexahydrate is influenced by environmental factors such as temperature and humidity. The compound’s hygroscopic nature allows it to readily absorb moisture from the environment, which can affect its stability . Furthermore, the compound’s decomposition into magnesium oxide, oxygen, and nitrogen oxides occurs at high temperatures . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the environmental conditions.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Magnesium nitrate hexahydrate plays a vital role in biochemical reactions. It is widely used as a source of magnesium and nitrogen in fertilizers, playing a crucial role in plant nutrition . It assists in vital plant processes and promotes the synthesis of chlorophyll, thereby enhancing plant growth and productivity
Molecular Mechanism
It is known that upon heating, magnesium nitrate hexahydrate undergoes decomposition into magnesium oxide, oxygen, and nitrogen oxides
Temporal Effects in Laboratory Settings
It is known that heating the hexahydrate does not result in the dehydration of the salt, but rather its decomposition into magnesium oxide, oxygen, and nitrogen oxides
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Magnesium nitrate hexahydrate involves the reaction between Magnesium oxide and Nitric acid in aqueous solution. The reaction is exothermic and requires controlled conditions to prevent the formation of undesired by-products. The reaction mixture is then evaporated to dryness to obtain Magnesium nitrate hexahydrate crystals.", "Starting Materials": ["Magnesium oxide", "Nitric acid", "Water"], "Reaction": ["Step 1: Add Magnesium oxide to a beaker containing water.", "Step 2: Slowly add Nitric acid to the beaker with constant stirring.", "Step 3: Heat the reaction mixture to maintain a temperature of 60-70°C.", "Step 4: Continue stirring and heating until the reaction is complete.", "Step 5: Filter the reaction mixture to remove any unreacted Magnesium oxide.", "Step 6: Evaporate the filtrate to dryness to obtain Magnesium nitrate hexahydrate crystals."] } | |
Número CAS |
13446-18-9 |
Fórmula molecular |
H3MgNO4 |
Peso molecular |
105.33 g/mol |
Nombre IUPAC |
magnesium;dinitrate;hexahydrate |
InChI |
InChI=1S/Mg.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clave InChI |
QYYOLMTYXAKEDQ-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2] |
SMILES canónico |
[N+](=O)(O)[O-].O.[Mg] |
Otros números CAS |
13446-18-9 |
Pictogramas |
Oxidizer |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the molecular formula and weight of Magnesium nitrate hexahydrate?
A1: The molecular formula is Mg(NO3)2·6H2O, and its molecular weight is 256.41 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Magnesium nitrate hexahydrate?
A2: Common techniques include X-ray diffraction (XRD) for structural analysis, Fourier transform infrared spectroscopy (FTIR) for identifying functional groups, and thermogravimetric analysis (TGA) to study thermal stability and decomposition patterns. [, , , , , ]
Q3: How does the addition of nanoparticles affect the thermal properties of Magnesium nitrate hexahydrate in phase change materials (PCMs)?
A4: Adding nanoparticles like nanosilver, nanocopper, and graphene to Magnesium nitrate hexahydrate-based PCMs enhances their thermal conductivity, enabling faster heat transfer. [] Graphene, in particular, shows a significant improvement in thermal conductivity and also acts as a nucleating agent, reducing supercooling. []
Q4: What is the impact of adding carboxyl methyl cellulose (CMC) to Magnesium nitrate hexahydrate in PCM applications?
A5: CMC is added as a thickening agent to prevent phase segregation in Magnesium nitrate hexahydrate-based PCMs. [] While it does not significantly affect thermal conductivity in the solid state, it slightly reduces it in the liquid state. []
Q5: Can Magnesium nitrate hexahydrate be used to synthesize magnesium oxide (MgO) nanoparticles?
A7: Yes, Magnesium nitrate hexahydrate serves as a precursor for synthesizing MgO nanoparticles using methods like thermal plasma [] and sol-gel techniques. [] The resulting MgO nanoparticles find applications in areas such as high-density ceramics, bactericides, and refractory materials. []
Q6: What is the role of Magnesium nitrate hexahydrate in the synthesis of forsterite (Mg2SiO4)?
A8: Magnesium nitrate hexahydrate acts as a magnesium source in the sol-gel synthesis of forsterite. [] Studies show that gels derived from magnesium nitrate exhibit higher reactivity in forsterite formation compared to those derived from magnesium chloride or mechanically mixed oxides. []
Q7: How does Magnesium nitrate hexahydrate contribute to the synthesis of MgO-SiO2 composites?
A9: Magnesium nitrate hexahydrate is a common magnesium precursor in the sol-gel synthesis of MgO-SiO2 composites, often utilizing rice husk silica as the silicon source. [, ] These composites are explored for their potential applications as catalysts in biodiesel production. []
Q8: What are the environmental implications of using Magnesium nitrate hexahydrate?
A11: While not directly addressed in the provided research, responsible waste management practices are crucial due to the potential for nitrate leaching into the environment. Recycling Magnesium nitrate hexahydrate from spent solutions and exploring alternative, more environmentally friendly materials for specific applications is recommended. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



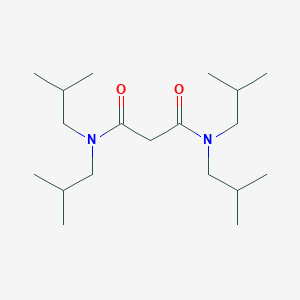

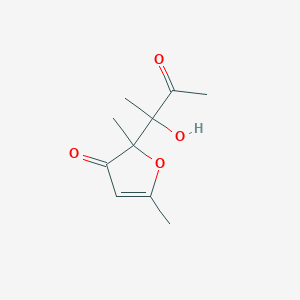



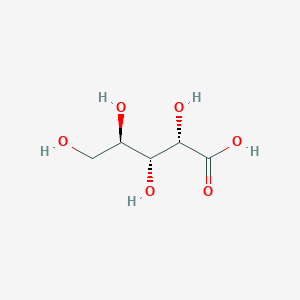
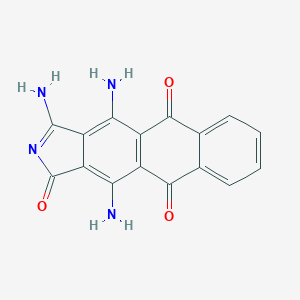
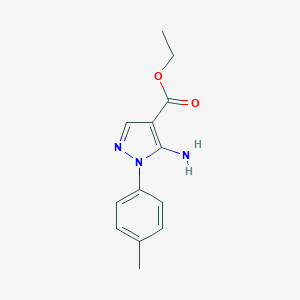
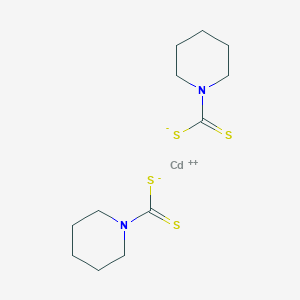

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)